2-Cyclopropoxy-6-ethyl-N-methylaniline
Description
2-Cyclopropoxy-6-ethyl-N-methylaniline is a substituted aniline derivative featuring a cyclopropoxy group at the 2-position, an ethyl group at the 6-position, and an N-methyl substituent on the aromatic amine. The cyclopropoxy moiety introduces steric strain due to its three-membered ring, which may influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-5-4-6-11(12(9)13-2)14-10-7-8-10/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
IRHAKQYBGBZDPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC2CC2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-ethyl-N-methylaniline typically involves the reaction of 2-ethyl-6-methylaniline with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
2-Cyclopropoxy-6-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-ethyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Structural Differences and Implications
The compound’s closest analog in the provided evidence is (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (), which shares the following features:
- Aniline core : Both compounds are derivatives of aniline with substituents at the 2- and 6-positions.
- Ethyl group : A shared 6-ethyl substituent.
Critical differences :
| Feature | 2-Cyclopropoxy-6-ethyl-N-methylaniline | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline |
|---|---|---|
| 2-position substituent | Cyclopropoxy (strained ether) | Methoxypropan-2-yl (branched ether) |
| N-substituent | Methyl | 1-Methoxypropan-2-yl (chiral center) |
| Stereochemistry | Not explicitly stated (achiral?) | (S)-configured chiral center |
Implications :
Steric and Electronic Effects :
- The cyclopropoxy group’s strain may increase reactivity compared to the methoxypropan group, which has a more flexible structure.
- The N-(1-methoxypropan-2-yl) group in the analog introduces chirality, enabling enantioselective applications, whereas the N-methyl group in the target compound simplifies synthesis but limits stereochemical complexity .
Synthetic Challenges :
- The cyclopropoxy group requires specialized synthesis (e.g., cyclopropanation via Simmons-Smith reaction), whereas methoxypropan derivatives can be synthesized through nucleophilic substitution or reductive amination .
NMR (1H, 13C) and mass spectrometry remain standard for structural confirmation of both compounds.
Broader Comparison with Other Aniline Derivatives
- Naphthalenol-containing analogs (): Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol incorporate bulkier aromatic systems, which may alter solubility and binding affinity compared to the simpler aniline scaffold.
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